molecular formula C22H26FN3O4S B2962316 N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-52-5

N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2962316
CAS RN: 898444-52-5
M. Wt: 447.53
InChI Key: CYKPQGBSNJXWOC-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as FSL-1, is a synthetic compound that has been used in scientific research for its potential applications in the field of immunology. FSL-1 is a Toll-like receptor (TLR) agonist that can activate the innate immune response and stimulate the production of pro-inflammatory cytokines.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Complex Molecules: Research on related fluorobenzyl and phenylsulfonyl piperidinyl compounds highlights the synthesis of novel molecules with potential for drug development. For example, compounds with similar structural motifs have been synthesized for their potential as anticancer agents, demonstrating the importance of these structures in medicinal chemistry (Rehman et al., 2018).

Anticancer Research

  • Anticancer Properties: Piperidine derivatives have been evaluated for their anticancer potential, indicating the relevance of N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide-like structures in developing new therapeutic agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activities, suggesting the therapeutic potential of structurally related compounds (A. Rehman et al., 2018).

Mechanistic Studies

  • Mechanistic Insights: The study of similar compounds provides insights into their mechanism of action, such as the inhibition of specific biological pathways or interactions with cellular targets, crucial for drug design and development. Research on sulfonamidoethylenediamine substituents in RuII arene anticancer catalysts, for example, sheds light on how these compounds interact with biological molecules to exert their effects (Feng Chen et al., 2018).

Antimicrobial Activity

  • Antimicrobial Potential: Compounds with fluorobenzyl components have been synthesized and evaluated for their antimicrobial properties. The synthesis and study of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, for example, highlight the antimicrobial activity of such molecules, which could inform the potential applications of this compound in combating microbial infections (A. D. Kumar et al., 2016).

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c23-18-11-9-17(10-12-18)16-25-22(28)21(27)24-14-13-19-6-4-5-15-26(19)31(29,30)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKPQGBSNJXWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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